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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417

2,6-Difluoro-4-iodopyridine is a strategically-functionalized heterocyclic aromatic compound
that has emerged as a highly valuable building block in modern organic synthesis.[1] Its utility
is primarily anchored in the differential reactivity of its halogen substituents: a highly reactive
iodine atom at the C4 position and two significantly less reactive fluorine atoms at the C2 and
C6 positions.[2][3] This unique electronic and steric arrangement allows for selective,
sequential functionalization, making it an invaluable scaffold for the construction of complex
2,4,6-trisubstituted pyridines. These motifs are prevalent in a multitude of biologically active
molecules and approved pharmaceuticals, particularly in the domain of oncology and kinase
inhibitor development.[2][3]

This guide provides an in-depth exploration of the synthesis, chemical properties, and core
applications of 2,6-Difluoro-4-iodopyridine, offering field-proven insights and detailed
experimental frameworks for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its
effective use in synthesis and analysis. The key characteristics of 2,6-Difluoro-4-iodopyridine
are summarized below.
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Property Value Source
CAS Number 685517-71-9 [4][5]
Molecular Formula CsHzF2IN [41[5]
Molecular Weight 240.98 g/mol [41[6]
Appearance Off-white to light yellow solid [5]
Melting Point 78-82 °C [41[5]
Boiling Point 222.0+35.0 °C (Predicted) [5]

1H NMR (400 MHz, CDCls) 57.22 (s, 2H) [4][5]

5 161.1 (dd, J=250, 16 Hz),
#C NMR (100 Mriz, CDCL:) 115.6 (dd, J=24, 10 Hz), 110.3 i3]

19F NMR (376 MHz, CDCls) 5-68.1 [4][5]

Mass Spectrum (GC-MS) m/z 241 [M+] [41[5]

Synthesis and Purification: A Validated Protocol

The synthesis of 2,6-Difluoro-4-iodopyridine is reliably achieved through a directed ortho-
metalation and rearrangement pathway. The following protocol, adapted from established
literature, provides a robust method for its preparation.[4][5]

Causality Behind Experimental Design

The choice of n-butyllithium to generate lithium diisopropylamide (LDA) in situ at -78 °C is
critical. LDA is a strong, non-nucleophilic base, which is essential for the regioselective
deprotonation of the starting material, 2,6-difluoro-3-iodopyridine. The extremely low
temperature is necessary to control the highly exothermic deprotonation, prevent side
reactions, and maintain the stability of the organolithium intermediate. The subsequent 12-hour
hold allows for the thermodynamic rearrangement to the more stable 4-iodo isomer. The
guench with water protonates the intermediate, and the sodium thiosulfate wash removes any
residual iodine.
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Caption: Synthetic workflow for 2,6-Difluoro-4-iodopyridine.

Step-by-Step Synthesis Protocol

Preparation of LDA: In a flame-dried, round-bottom flask under an inert atmosphere (Argon
or Nitrogen), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL,
4.15 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

Formation of LDA: Slowly add n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane)
dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 25 minutes.

Addition of Starting Material: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g,
4.15 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the LDA
solution at -78 °C.

Reaction: Stir the reaction mixture at -78 °C for 12 hours.

Quenching: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2
mL). Allow the mixture to slowly warm to room temperature over 1 hour.

Workup: Wash the mixture with a 10% aqueous Na2SOs solution (5 mL) to remove
unreacted iodine.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate under reduced pressure.
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 Purification: The crude product is purified by crystallization from hexane to yield 2,6-difluoro-
4-iodopyridine as colorless crystals (Typical yield: ~740 mg, 74%).[4][5]

Core Reactivity: The Power of Selective Cross-
Coupling

The synthetic prowess of 2,6-Difluoro-4-iodopyridine lies in the pronounced reactivity
difference between the C-1 and C-F bonds. The C(sp?)-I bond at the 4-position is significantly
weaker and more susceptible to oxidative addition by palladium(0) catalysts than the strong
C(sp?)-F bonds at the 2- and 6-positions.[2][3] This predictable regioselectivity is the
cornerstone of its utility, enabling it to serve as a versatile linchpin in palladium-catalyzed cross-
coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C(sp?)-C(sp?) bonds, making it
indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[7]
[8] With 2,6-Difluoro-4-iodopyridine, this reaction proceeds selectively at the 4-position,
leaving the fluorine atoms untouched for potential subsequent nucleophilic aromatic
substitution reactions.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0)
catalyst. A base (e.g., NazCOs, K3zPQOa4) activates the organoboron species (boronic acid or
ester), facilitating transmetalation onto the palladium center. The final step is reductive
elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][9]
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2,6-Difluoro-4-iodopyridine
+ Aryl/Vinyl Boronic Acid

Reagents

Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., Na2CO3)
Solvent (e.g., Toluene/EtOH/H20)

Conditions

Inert Atmosphere (N2 or Ar)
Heat (e.g., 80-110°C)

Process

Workup & Purification
(Extraction, Chromatography)

Product

AA
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Caption: General workflow for Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling:

e To a flask, add 2,6-Difluoro-4-iodopyridine (1.0 eq.), the desired boronic acid or ester (1.1-
1.5 eq.), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g., Na=COs, 2.0-3.0
eq.).

o Purge the flask with an inert gas (N2 or Ar).
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e Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).

¢ Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the
starting material is consumed.

e Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
o Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

 Purify the residue by column chromatography to yield the 4-substituted product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to sp? carbons,
providing access to arylalkynes and conjugated enynes.[10][11][12] This reaction is crucial for
creating rigid molecular scaffolds and for intermediates that can undergo further
transformations like click chemistry or cyclizations.

Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. The palladium
catalyst activates the C-I bond via oxidative addition. Concurrently, a copper(l) co-catalyst
(typically Cul) reacts with the terminal alkyne in the presence of an amine base to form a highly
reactive copper acetylide intermediate. This intermediate undergoes transmetalation to the
palladium center, followed by reductive elimination to yield the product.[10][13]
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2,6-Difluoro-4-iodopyridine
+ Terminal Alkyne

Reagents

Pd Catalyst (e.g., Pd(PPh3)2Cl2)
Cu(I) Co-catalyst (Cul)
Base (e.g., EtsN, DIPEA)

Conditions

Inert Atmosphere (N2 or Ar)
Room Temp to Mild Heat

Process

(Workup & PurificatiorD

Product
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Caption: General workflow for Sonogashira coupling.
General Protocol for Sonogashira Coupling:

 In aflask under an inert atmosphere, dissolve 2,6-Difluoro-4-iodopyridine (1.0 eq.), a
palladium catalyst (e.g., Pd(PPhs)2Clz, 1-3 mol%), and a copper(l) co-catalyst (e.g., Cul, 2-5
mol%) in a suitable solvent (e.g., THF or DMF).

e Add an amine base (e.qg., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

e Add the terminal alkyne (1.1-1.2 eq.) dropwise.
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« Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

« Upon completion, filter the reaction mixture through celite to remove catalyst residues, and
concentrate the filtrate.

 Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing
harsher classical methods.[14][15] It enables the coupling of aryl halides with a vast range of
primary and secondary amines. When applied to 2,6-Difluoro-4-iodopyridine, it provides a
direct route to 4-aminopyridine derivatives, which are key pharmacophores. A study on the
related 2-fluoro-4-iodopyridine confirms that C-N coupling is exclusive to the 4-position.[16]

Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative
addition of the C-1 bond to Pd(0). The amine then coordinates to the palladium complex. A
strong, non-nucleophilic base (e.g., NaOt-Bu, K2COs) is crucial for deprotonating the
coordinated amine, forming a palladium amide complex. Reductive elimination from this
complex forges the C-N bond and regenerates the Pd(0) catalyst.[14][17]
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2,6-Difluoro-4-iodopyridine
+ Primary/Secondary Amine

Reagents

Pd Pre-catalyst (e.g., Pd2(dba)s3)
Phosphine Ligand (e.g., BINAP, XPhos)
Base (e.g., NaOtBu, Cs2C0O3)

Conditions

Inert Atmosphere (N2 or Ar)
Solvent (e.g., Toluene, Dioxane)
Heat

Process

(Workup & Purification)

Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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